3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Brand Name: Vulcanchem
CAS No.: 2549027-33-8
VCID: VC11831042
InChI: InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-12-13)25-8-10-26(11-9-25)15-4-5-16(24-23-15)27-7-1-6-22-27/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C17H16F3N7
Molecular Weight: 375.4 g/mol

3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

CAS No.: 2549027-33-8

Cat. No.: VC11831042

Molecular Formula: C17H16F3N7

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine - 2549027-33-8

Specification

CAS No. 2549027-33-8
Molecular Formula C17H16F3N7
Molecular Weight 375.4 g/mol
IUPAC Name 3-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-12-13)25-8-10-26(11-9-25)15-4-5-16(24-23-15)27-7-1-6-22-27/h1-7,12H,8-11H2
Standard InChI Key CNPCTRIOYBWZKO-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4

Introduction

The compound 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic molecule that belongs to the class of heterocyclic compounds. It incorporates a pyrazole ring, a pyridazine ring, and a piperazine ring, along with a trifluoromethyl-substituted pyridine moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in areas such as antitumor and anti-inflammatory research.

Synthesis Methods

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the pyrazole, pyridazine, and piperazine rings, followed by their coupling with the trifluoromethyl-substituted pyridine moiety. Common methods might involve:

  • Nucleophilic Substitution: For forming the piperazine linkage.

  • Cross-Coupling Reactions: Such as Suzuki or Heck reactions for attaching the pyridine moiety.

  • Cyclization Reactions: For forming the pyrazole and pyridazine rings.

Biological Activities

Heterocyclic compounds, especially those with pyrazole and pyridazine rings, have shown diverse biological activities, including:

  • Antitumor Activity: Many pyrazole derivatives exhibit antitumor properties by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

  • Anti-inflammatory Activity: These compounds can act as inhibitors of inflammatory mediators, reducing inflammation in various conditions.

Research Findings

While specific research findings on 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine are not available in the provided sources, related compounds have shown promising biological activities. For instance, pyrazole derivatives have been explored for their antitumor and anti-inflammatory properties.

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of related compounds:

Compound TypeBiological ActivityMolecular Features
Pyrazole DerivativesAntitumor, Anti-inflammatoryHeterocyclic rings, trifluoromethyl groups
Pyridazine DerivativesVarious biological activitiesHeterocyclic rings, potential for substitution
Piperazine DerivativesOften used in pharmaceuticals for diverse biological activitiesFlexible ring structure, easy substitution

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